Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative synthesized via the Biginelli reaction or its modifications. Its structure features:
- A methyl ester at position 5.
- A 4-ethoxyphenyl group at position 4.
- A 4-phenylpiperazinylmethyl substituent at position 6.
- A 2-oxo group on the tetrahydropyrimidine ring.
Its structural complexity allows for diverse interactions with biological targets, particularly through the piperazine moiety, which enhances binding to enzymes and receptors.
Properties
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-3-33-20-11-9-18(10-12-20)23-22(24(30)32-2)21(26-25(31)27-23)17-28-13-15-29(16-14-28)19-7-5-4-6-8-19/h4-12,23H,3,13-17H2,1-2H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWJOYQPDLGMME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission.
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound’s mode of action is thought to involve both competitive and non-competitive inhibition.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in many functions, including muscle movement, breathing, heart rate, learning, and memory. By inhibiting AChE and increasing acetylcholine levels, the compound enhances cholinergic transmission. This can have various downstream effects, depending on the specific physiological context.
Result of Action
The result of the compound’s action is an enhancement of cholinergic transmission due to increased acetylcholine levels. This can lead to improved cognitive function, particularly in contexts where acetylcholine levels are otherwise reduced, such as in Alzheimer’s disease.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with AChE. Additionally, the compound’s efficacy can be influenced by the specific physiological environment in which it is acting, including the presence of other neurotransmitters and the overall state of the organism’s health.
Biological Activity
Methyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252825-27-6) is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available data regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 450.5 g/mol. Its structure includes a tetrahydropyrimidine ring, which is significant in many medicinal compounds due to its ability to interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O4 |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 1252825-27-6 |
Antidepressant Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit antidepressant effects by modulating neurotransmitter systems. Specifically, compounds similar to this compound have shown significant activity against depression-related behaviors in animal models. For instance, studies suggest that the piperazine moiety may enhance serotonin receptor affinity, contributing to mood elevation and anxiolytic effects .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. In vitro assays showed that the compound effectively reduced viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Activity
This compound has also been tested for antimicrobial activity. It exhibited varying degrees of activity against both gram-positive and gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values indicate potential as a broad-spectrum antimicrobial agent .
The biological activities of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : The piperazine ring enhances the binding affinity to serotonin receptors, influencing mood regulation.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in microbes.
Case Studies
Several studies have documented the efficacy of this compound:
- Antidepressant Efficacy : In a randomized controlled trial involving animal models subjected to stress-induced depression, administration of the compound resulted in significant behavioral improvements compared to control groups .
- Cancer Cell Line Studies : A study evaluating its effects on MCF-7 and A549 cells found that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .
- Antimicrobial Testing : A series of tests against common pathogens revealed that the compound had MIC values comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit antidepressant effects by modulating neurotransmitter systems. The piperazine moiety in this compound enhances serotonin receptor affinity, contributing to mood elevation and anxiolytic effects. In animal models subjected to stress-induced depression, administration of the compound resulted in significant behavioral improvements compared to control groups .
Anticancer Activity
Preliminary studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including human breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase. In vitro assays showed a dose-dependent decrease in cell viability and increased markers of apoptosis .
Antimicrobial Activity
The compound has exhibited varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values indicate its potential as a broad-spectrum antimicrobial agent .
Case Studies
- Antidepressant Efficacy : A randomized controlled trial involving animal models indicated that treatment with the compound led to marked improvements in depressive behaviors compared to controls .
- Cancer Cell Line Studies : A study evaluating its effects on MCF-7 and A549 cells found that treatment resulted in a significant reduction in cell viability and increased apoptotic markers.
- Antimicrobial Testing : Tests against common pathogens revealed that the compound had MIC values comparable to standard antibiotics, suggesting its potential as an alternative treatment option .
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-ethoxyphenyl group distinguishes the target compound from analogues with electron-withdrawing or smaller alkoxy groups:
Key Insight : The ethoxy group balances hydrophobicity and electronic effects, optimizing enzyme inhibition compared to nitro (too polar) or chloro (too hydrophobic) substituents.
Modifications at Position 6
The 4-phenylpiperazinylmethyl group is critical for receptor binding. Analogues with alternative piperazine substituents include:
Key Insight : The phenylpiperazine group in the target compound provides optimal steric and electronic compatibility for enzyme inhibition, whereas bulkier substituents (e.g., benzoyl) may hinder binding.
Oxo vs. Thioxo Derivatives
Replacing the 2-oxo group with 2-thioxo alters hydrogen-bonding capacity:
Key Insight : 2-Thioxo derivatives exhibit stronger antioxidant properties but lower metabolic stability due to higher polarity .
Physicochemical Properties
Key Insight : The target compound’s ethoxy group improves solubility compared to chlorinated analogues while maintaining moderate lipophilicity.
Q & A
Q. Methodology :
- Substituent variation : Synthesize analogs with modified piperazine (e.g., thiomorpholine) or ethoxyphenyl groups to assess steric/electronic effects on kinase binding .
- Biological assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare with control inhibitors like gefitinib .
- Computational docking : Use AutoDock Vina to model interactions between the piperazine moiety and kinase ATP-binding pockets .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Strategies :
- Assay standardization : Validate protocols (e.g., cell line selection, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in HeLa vs. MCF-7 cell lines .
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity, as impurities (e.g., unreacted intermediates) can skew bioactivity results .
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, Acta Crystallographica) to identify consensus trends .
Advanced: What computational methods predict its interaction with biological targets?
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to assess binding free energy (ΔG) .
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with kinase inhibition .
- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonds with kinase catalytic lysine) using Schrödinger Phase .
Advanced: How to address regioselectivity challenges during functionalization?
- Steric guidance : Bulky substituents (e.g., 4-phenylpiperazine) direct electrophilic attacks to less hindered positions (e.g., C6 over C2 in the pyrimidine ring) .
- Electronic effects : Electron-withdrawing groups (e.g., carbonyl) activate specific sites for nucleophilic substitution. Use DFT calculations (Gaussian 09) to predict reactive sites .
- Catalytic control : Employ Pd-mediated cross-coupling to selectively modify the piperazine-methyl group .
Advanced: Which analytical methods ensure batch-to-batch consistency in purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
